(2S,6S)-6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxane-2-carboxylic acid
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Overview
Description
(2S,6S)-6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxane-2-carboxylic acid is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique molecular structure, which includes an oxane ring and a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S)-6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxane-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials One common synthetic route includes the protection of an amino group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the oxane ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(2S,6S)-6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S,6S)-6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be employed in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,6S)-6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, (2S,6S)-6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxane-2-carboxylic acid stands out due to its unique oxane ring structure and the presence of both amino and carboxylic acid functional groups. These features contribute to its versatility and potential for diverse applications in various fields.
Properties
IUPAC Name |
(2S,6S)-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-7-8-5-4-6-9(17-8)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOUOLNIMFNKTK-IUCAKERBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCC(O1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CCC[C@H](O1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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